molecular formula C11H7FNNaO2S B13634403 Sodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

Sodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B13634403
M. Wt: 259.23 g/mol
InChI Key: JIQUXJHBLHBWIU-UHFFFAOYSA-M
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Description

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the introduction of the carboxylate group through a carboxylation reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sodium hydride (NaH) for deprotonation followed by alkylation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylic acid: Similar structure but lacks the sodium ion.

    4-(4-Chlorophenyl)-5-methyl-1,3-thiazole-2-carboxylate: Contains a chlorine atom instead of fluorine.

    4-(4-Methylphenyl)-5-methyl-1,3-thiazole-2-carboxylate: Contains a methyl group instead of fluorine.

Uniqueness: Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The sodium ion also enhances its solubility in water, making it more versatile for various applications.

Properties

Molecular Formula

C11H7FNNaO2S

Molecular Weight

259.23 g/mol

IUPAC Name

sodium;4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C11H8FNO2S.Na/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7;/h2-5H,1H3,(H,14,15);/q;+1/p-1

InChI Key

JIQUXJHBLHBWIU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=C(S1)C(=O)[O-])C2=CC=C(C=C2)F.[Na+]

Origin of Product

United States

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